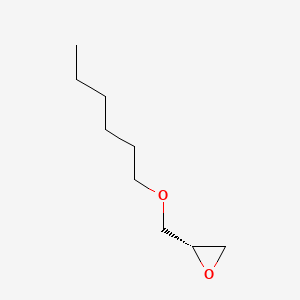

Hexyl glycidyl ether, (S)-

Description

Significance of Epoxide Chemistry in Stereoselective Synthesis

Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly valued in organic chemistry for their versatility and reactivity. numberanalytics.comwikipedia.org The inherent ring strain of the epoxide group makes them susceptible to ring-opening reactions with a wide range of nucleophiles, leading to the formation of valuable functional groups. nih.gov This reactivity is fundamental to their role as key intermediates in the synthesis of complex molecules. numberanalytics.com

In the realm of stereoselective synthesis—the synthesis of a single, desired stereoisomer of a molecule—epoxides are particularly significant. numberanalytics.com The ability to control the three-dimensional arrangement of atoms is crucial in fields like medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. nih.gov Asymmetric epoxidation techniques, such as the Sharpless or Jacobsen epoxidation, allow for the synthesis of chiral epoxides with high enantiomeric purity. numberanalytics.com These chiral epoxides then serve as versatile starting materials, enabling the transfer of chirality to the final product through stereospecific ring-opening reactions. numberanalytics.com The regioselective opening of the epoxide ring, which can be influenced by the choice of catalyst and reaction conditions, further adds to the synthetic utility of these compounds by allowing for precise control over the final product's structure. numberanalytics.combeilstein-journals.org

The Foundational Role of Chirality in Glycidyl (B131873) Ether Derivatives

Chirality in glycidyl ether derivatives stems from the chiral center at the C2 position of the epoxide ring. This results in the existence of (R)- and (S)-enantiomers. The specific stereochemistry of a chiral glycidyl ether has a profound impact on its reactivity and its application as a building block in synthesis. For instance, the spatial arrangement of substituents around the chiral center can dictate the regioselectivity of ring-opening reactions, where a nucleophile may preferentially attack one of the epoxide carbons over the other due to steric hindrance. beilstein-journals.org

The demand for enantiomerically pure glycidyl ethers is high, particularly in the pharmaceutical industry, where they serve as precursors for the synthesis of optically active drugs. nih.govmdpi.com For example, chiral glycidyl ethers are key intermediates in the synthesis of beta-adrenergic blockers and anti-tumor agents. nih.govmdpi.com The synthesis of single-enantiomer drugs is often preferred as one enantiomer may possess the desired therapeutic effect while the other could be inactive or even cause adverse effects. nih.gov Consequently, significant research has been dedicated to developing methods for the enantioselective synthesis of glycidyl ethers, including kinetic resolution using enzymes like epoxide hydrolases. mdpi.comresearchgate.net

Overview of (S)-Hexyl Glycidyl Ether in Contemporary Chemical Literature

(S)-Hexyl glycidyl ether, with the IUPAC name 2-((hexyloxy)methyl)oxirane, is a specific chiral glycidyl ether that has garnered attention in chemical research. nih.gov It belongs to the class of aliphatic glycidyl ethers and is noted for its use as a reactive diluent and as an intermediate in the synthesis of other chemical compounds. acs.org

Research involving (S)-hexyl glycidyl ether often focuses on its synthesis and its application as a building block. The synthesis can be achieved through the reaction of 1-hexanol (B41254) with epichlorohydrin (B41342) in the presence of a catalyst, followed by dehydrochlorination. acs.org More advanced, solvent-free synthesis methods using phase-transfer catalysts have also been explored to create more environmentally friendly processes. chalmers.seresearchgate.net

In contemporary literature, (S)-hexyl glycidyl ether is often studied in the context of polymerization and the creation of functional polymers. For example, it has been used in the functionalization of polymers like poly(ethylenimine) for applications such as CO2 capture. acs.org The properties of the resulting polymers can be tuned by the incorporation of the hexyl glycidyl ether moiety. d-nb.info

Interactive Data Table: Properties of Hexyl Glycidyl Ether

| Property | Value | Source |

| Chemical Formula | C9H18O2 | nih.gov |

| IUPAC Name | 2-(hexoxymethyl)oxirane | nih.gov |

| Appearance | Clear colorless liquid | nih.gov |

| Density | 0.876 g/mL at 73 °F | nih.gov |

| Solubility in Water | < 1 mg/mL at 73 °F | nih.gov |

Properties

CAS No. |

132338-82-0 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(2S)-2-(hexoxymethyl)oxirane |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3/t9-/m1/s1 |

InChI Key |

JPEGUDKOYOIOOP-SECBINFHSA-N |

Isomeric SMILES |

CCCCCCOC[C@@H]1CO1 |

Canonical SMILES |

CCCCCCOCC1CO1 |

Origin of Product |

United States |

Synthetic Strategies for S Hexyl Glycidyl Ether

Enantioselective Production through Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This method leverages the stereoselectivity of enzymes, which preferentially catalyze the reaction of one enantiomer, allowing for the separation of the unreacted, enriched enantiomer. In the context of glycidyl (B131873) ethers, epoxide hydrolases and lipases are commonly employed.

The principle involves the selective hydrolysis of one enantiomer of racemic hexyl glycidyl ether. For instance, an (R)-selective enzyme would convert (R)-hexyl glycidyl ether to the corresponding diol, 1-(hexyloxy)propane-2,3-diol, leaving behind the unreacted (S)-hexyl glycidyl ether in high enantiomeric excess. google.comnih.gov Yeast cells containing enantioselective glycidyl ether hydrolase (YEGH) activity have been successfully used for this purpose. google.com The process typically involves incubating the racemic glycidyl ether with the yeast cells or a purified enzyme in an aqueous medium. google.com The unreacted, enantiopure (S)-glycidyl ether can then be recovered from the reaction mixture. google.com

Lipases, such as those from Candida antarctica (Novozym 435) or porcine pancreas (PPL), can also be used for kinetic resolution. nih.govresearchgate.net These resolutions often involve hydrolysis or transesterification reactions. For example, in a process developed for glycidyl butyrate, a two-step enzymatic resolution using two lipases with opposing enantioselectivity yielded both (R)- and (S)-enantiomers with high purity. researchgate.net A similar strategy could be applied to hexyl glycidyl ether, where one enantiomer is selectively transformed into an ester or hydrolyzed, leaving the desired (S)-enantiomer enriched.

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value). A high E-value indicates high selectivity of the enzyme for one enantiomer over the other.

Table 1: Example Data from Enzymatic Resolution of Glycidyl Esters

| Enzyme | Substrate | Process | Product | Yield (%) | Enantiomeric Excess (ee %) | E-Value | Reference |

|---|---|---|---|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | (R,S)-Glycidyl Butyrate | Hydrolysis | (R)-Glycidyl Butyrate | 36 | 98 | 21 | researchgate.net |

| Novozym 435 | (R)-enriched Glycidol | Transesterification | (S)-Glycidyl Butyrate | 42 | 98 | 69 | researchgate.net |

| Lipase from Bacillus subtilis | (R,S)-Glycidyl Butyrate | Hydrolysis | (R)-Glycidyl Butyrate | >48 | >98 | 108 | researchgate.net |

Asymmetric Synthesis from Chiral Alcohol Precursors

Asymmetric synthesis involves building the desired chiral molecule from a chiral starting material or using a chiral catalyst or auxiliary to control the stereochemistry of the reaction.

Alkylation Routes Utilizing Chiral Sulfonates

This strategy begins with a suitable chiral alcohol precursor. The alcohol is first converted into a chiral sulfonate, such as a tosylate or mesylate, which functions as an excellent leaving group. This activated intermediate can then undergo a nucleophilic substitution reaction to introduce the desired functionality.

While a direct example for (S)-Hexyl glycidyl ether is not prominently featured in the literature, the methodology is well-established. For instance, a general approach would involve starting with a chiral three-carbon unit, such as (R)-glycidol or its derivatives. The hydroxyl group could be converted to a sulfonate ester. Subsequent alkylation with hexoxide, derived from hexanol, would proceed via an SN2 reaction, leading to the formation of (S)-Hexyl glycidyl ether. The stereochemistry is inverted during the nucleophilic attack, so an (R)-configured precursor is required to yield the (S)-product.

A related strategy involves the alkylation of tosylmethyl isocyanide (TosMIC). harvard.edu In this approach, a chiral alkyl halide, which can be synthesized from a chiral alcohol, is used to alkylate TosMIC. harvard.edu This method provides a pathway to construct complex carbon skeletons with defined stereochemistry. harvard.edu

Optimized Methodologies for Glycidyl Ether Formation via Epichlorohydrin (B41342) Interactions

A common and industrially relevant method for synthesizing glycidyl ethers is the reaction of an alcohol with epichlorohydrin in the presence of a base. dss.go.thchalmers.se To produce an enantiomerically pure glycidyl ether, a chiral alcohol precursor is used.

The synthesis generally proceeds in two steps within a one-pot reaction:

Deprotonation and Ring-Opening: The alcohol is deprotonated by a base, typically sodium hydroxide, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking one of the carbon atoms of the epichlorohydrin epoxide ring, leading to a ring-opening reaction. d-nb.info

Intramolecular Ring-Closure: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the newly formed alkoxide displaces the chloride ion, forming the new epoxide ring of the glycidyl ether product. d-nb.info

This reaction is often carried out under phase-transfer catalysis (PTC) conditions, especially since epichlorohydrin and aqueous base are immiscible. dss.go.thd-nb.info Catalysts like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) facilitate the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs. dss.go.thd-nb.info Using a solvent-free approach, where the reactants themselves form the organic phase, can increase product yields and simplify the removal of by-products like sodium chloride. dss.go.thchalmers.se To synthesize (S)-Hexyl glycidyl ether, one would start with a suitable chiral six-carbon alcohol.

Enantiomeric Enrichment and Purification Techniques

Following synthesis or resolution, it is crucial to determine the enantiomeric purity of the product and, if necessary, to enrich the desired enantiomer further.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical method for separating and quantifying enantiomers. indexcopernicus.com The technique relies on a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. up.pt

For glycidyl ethers and related compounds, polysaccharide-based CSPs are widely used. indexcopernicus.comup.ptresearchgate.net Columns such as Chiralcel OD-H (cellulose-based) and Chiralpak AD-H (amylose-based) have proven effective for separating the enantiomers of glycidyl esters and glycidol. indexcopernicus.comresearchgate.net

The separation is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol). indexcopernicus.comresearchgate.net The precise ratio of these solvents is optimized to achieve the best separation, which is quantified by the resolution (Rs) between the two enantiomer peaks. A baseline separation, indicated by an Rs value of 1.5 or greater, is generally desired for accurate quantification. indexcopernicus.com

Table 2: Example Chiral HPLC Method for Glycidyl Ester Enantiomers

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | Glycidyl Butyrate Enantiomers | indexcopernicus.com |

| Stationary Phase (Column) | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | indexcopernicus.com |

| Mobile Phase | n-Hexane : 2-Propanol (100:1, v/v) | indexcopernicus.com |

| Flow Rate | 1.0 mL/min | indexcopernicus.com |

| Detection | UV at 210 nm | indexcopernicus.com |

| Retention Time (S-enantiomer) | 7.5 min | indexcopernicus.com |

| Retention Time (R-enantiomer) | 8.5 min | indexcopernicus.com |

| Resolution (Rs) | > 2.0 | indexcopernicus.com |

Mechanistic Investigations of S Hexyl Glycidyl Ether Reactivity

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The fundamental reactivity of (S)-Hexyl Glycidyl (B131873) Ether involves the nucleophilic attack on one of the two carbon atoms of the epoxide ring. This process relieves the ring strain and results in the formation of a β-substituted alcohol. The regioselectivity of the attack (on the substituted vs. unsubstituted carbon) and the stereochemistry of the product are influenced by the reaction conditions, the nature of the nucleophile, and the catalyst employed.

(S)-Hexyl Glycidyl Ether readily reacts with sulfur-based nucleophiles, providing efficient pathways for the introduction of sulfur-containing functional groups. Epoxides are known to react effectively with thiosilanes to generate β-functionalized sulfides or thiols under mild conditions. unifi.it This reactivity extends to silylated sulfur nucleophiles in the presence of ionic liquids. mdpi.com For instance, the reaction of glycidyl ethers with (phenylthio)trimethylsilane can be facilitated by ionic liquids, demonstrating a modern approach to C-S bond formation. mdpi.com

Another significant functionalization strategy is the thiol-ene "click" reaction. nih.gov This method involves first modifying a polymer or molecule with an "ene" functional group, often by using a reagent like allyl glycidyl ether, and then reacting it with a thiol. nih.govresearchgate.net In one example, birch xylan (B1165943) was first allylated via etherification with allyl glycidyl ether and subsequently reacted with various thiols, such as dodecanethiol and thioglycolic acid, under UV initiation. researchgate.net This two-step process demonstrates a pathway where the glycidyl ether moiety is used to install a reactive handle for subsequent functionalization with sulfur-containing molecules. researchgate.net The reactions are noted for being fast and efficient, often proceeding to full conversion in a short time. researchgate.net

The general scheme for the ring-opening of a glycidyl ether by a thiol results in a β-hydroxy thioether, a valuable structural motif in various chemical applications.

The chiral nature of (S)-Hexyl Glycidyl Ether makes it a valuable building block in asymmetric synthesis, where the epoxide opening serves as a key step in constructing larger, stereochemically defined molecules. The transfer of chirality from the starting epoxide to the product is a cornerstone of its utility. For example, chiral glycidyl derivatives like (S)-glycidyl tosylate are crucial intermediates in the synthesis of complex pharmaceutical compounds, such as the HIV-1 protease inhibitor L-735,524. ethz.ch

The ring-opening of glycidyl ethers with amine nucleophiles can lead to chiral β-amino alcohol precursors for drug candidates. researchgate.net One developed process involves an enantiospecific 1,2-amine migration via an aziridinium (B1262131) intermediate, which is formed from the initial epoxide opening, to yield precursors to drug molecules with high purity. researchgate.net This highlights how the initial stereocenter of the glycidyl ether directs the formation of subsequent complex and stereochemically rich structures. researchgate.net

Furthermore, chiral epoxides are used as monomers in ring-opening copolymerization to create complex polymer architectures. rsc.org The copolymerization of chiral monomers like (S)-butylene oxide with anhydrides can produce copolymers with well-defined ABB sequences and specific thermal properties, where the chirality of the monomer influences the final polymer structure. rsc.org This principle extends to the use of (S)-Hexyl Glycidyl Ether in creating polymers with specific tacticity and functionality.

Carbon Dioxide Fixation and Cycloaddition Chemistry

The chemical fixation of carbon dioxide (CO₂) is a significant area of green chemistry, and epoxides like (S)-Hexyl Glycidyl Ether are key substrates for this transformation. The reaction of epoxides with CO₂ is a [3+2] cycloaddition that produces five-membered cyclic carbonates, which are valuable as polar aprotic solvents, electrolyte components in batteries, and chemical intermediates. rsc.org This reaction is highly atom-economical. rsc.org

The cycloaddition requires a catalyst to overcome the kinetic and thermodynamic stability of CO₂. rsc.org A variety of catalytic systems have been developed, including metal complexes, organocatalysts, and ionic liquids. rsc.orgresearchgate.net A proposed general mechanism involves the activation of the epoxide's oxygen by a Lewis acidic center in the catalyst. researchgate.netmdpi.com Subsequently, a nucleophile, often a halide ion from the catalyst, attacks the less sterically hindered carbon of the epoxide, causing the ring to open. researchgate.netmdpi.com CO₂ then inserts into the resulting intermediate, followed by an intramolecular cyclization to release the cyclic carbonate product and regenerate the catalyst. researchgate.net

Studies on various glycidyl ethers have demonstrated the versatility of this reaction. For example, butyl glycidyl ether can be converted to its corresponding cyclic carbonate using imidazolium (B1220033) salt ionic liquids as catalysts, with high CO₂ pressure and temperature favoring reactivity. researchgate.net In another approach, carbon dots derived from lignin (B12514952) have been used as metal-free catalysts for the cycloaddition of benzyl (B1604629) glycidyl ether and CO₂, achieving high yields and preserving the stereochemistry of chiral epoxides. rsc.org

| Epoxide Substrate | Catalyst System | Temperature (°C) | CO₂ Pressure | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl Glycidyl Ether | Syringic acid-derived Carbon Dots (ST-CDs) | 120 | 1 atm | 96 | rsc.org |

| Butyl Glycidyl Ether | 1-Butyl-3-methylimidazolium chloride (BMImCl) / ZnBr₂ | 140 | 2.17 MPa | ~95 | researchgate.net |

| Allyl Glycidyl Ether | PS-hexyl-Methyl iodide | 140 | 12 bar (total) | High | mdpi.com |

| Glycidyl Hexadecyl Ether | Tetrabutylammonium (B224687) iodide (TBAI) / N,N-dimethyl dodecylamine | 60 | Balloon | High | rsc.org |

| Butyl Glycidyl Ether | CO₂-loaded EEMPA Solvent | 120 | 20 bar | - | osti.gov |

Catalytic Activation and Elucidation of Reaction Pathways

The reactivity of (S)-Hexyl Glycidyl Ether is profoundly influenced by catalysts, which can activate the epoxide ring and direct the reaction toward specific pathways. In the synthesis of glycidyl ethers themselves, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) are commonly used. d-nb.infodss.go.th These catalysts facilitate the reaction between an alcohol and epichlorohydrin (B41342), which occurs in a two-phase system. d-nb.info The mechanism involves the deprotonation of the alcohol, followed by a nucleophilic ring-opening of the epichlorohydrin, and a subsequent intramolecular ring-closing to form the glycidyl ether product. d-nb.info

In subsequent reactions of the glycidyl ether, catalytic activation is also crucial. For the ring-opening with amines, the reaction is accelerated by the presence of hydroxyl groups. sci-hub.se These hydroxyls, which can be generated during the reaction itself or added as a solvent, act as catalysts, markedly increasing the reaction rate without being consumed. sci-hub.se This autocatalytic effect is a key feature of the curing of epoxy resins with amine hardeners. sci-hub.se

For CO₂ cycloaddition, bifunctional catalysts containing both a Lewis acid center (e.g., a metal ion) and a Lewis base center (e.g., a halide ion) are particularly effective. researchgate.net The Lewis acid activates the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack, while the Lewis base initiates the ring-opening. researchgate.netmdpi.com This synergistic catalysis is essential for the efficiency of the reaction. researchgate.net Similarly, in the ring-opening copolymerization of epoxides with anhydrides, a proposed catalytic cycle involves a metal-alkoxide complex that, after reacting with the anhydride (B1165640), forms a metal-carboxylate species which then attacks the epoxide in the rate-limiting step. rsc.org

Theoretical Analysis of Reaction Kinetics and Diffusion Phenomena

The study of reaction kinetics and transport phenomena provides a deeper, quantitative understanding of the reactivity of (S)-Hexyl Glycidyl Ether. Both experimental and theoretical methods are employed to analyze these aspects.

Experimental kinetic studies have been conducted on the cycloaddition of CO₂ with butyl glycidyl ether. researchgate.net Using a semi-batch reactor, the reaction was determined to be first-order with respect to the concentration of the glycidyl ether, and the activation energy was calculated to be approximately 22.6-22.8 kJ/mol for specific ionic liquid catalysts. researchgate.net In other work, the kinetics of the thiol-ene coupling reaction involving poly(allyl glycidyl ether) has been monitored in real-time using "in situ" UV irradiation NMR spectroscopy, which can also probe diffusion phenomena through DOSY techniques. nih.gov

Theoretical and computational models offer powerful tools for analyzing complex reaction systems. The mass transfer and chemical kinetics of CO₂ absorption into phenyl glycidyl ether solutions have been modeled using systems of coupled nonlinear differential equations. mdpi.comresearchgate.net Advanced computational techniques, such as those employing nonlinear autoregressive exogenous (NARX) neural networks, have been used to solve these models and calculate the concentrations of reactants and products based on parameters like reaction rate constants and diffusion coefficients. mdpi.com Furthermore, quantum chemical methods and molecular mechanics (MMX) can be used to investigate reaction mechanisms at a molecular level. researchgate.net These approaches allow for the conformational analysis of reaction intermediates and the calculation of activation energies to predict the most probable reaction pathways, such as in the reaction between an amine and a glycidyl ether. researchgate.net

| Reaction | Methodology | Key Findings / Focus | Reference |

|---|---|---|---|

| CO₂ Cycloaddition | Experimental Kinetics (Semi-batch reactor) | First-order reaction in [epoxide]; Activation energy ~22.6 kJ/mol. | researchgate.net |

| CO₂ Absorption & Reaction | Theoretical Modeling (NARX Neural Networks) | Solves coupled nonlinear reaction-diffusion equations to predict concentration profiles. | mdpi.com |

| Thiol-ene Coupling | In-situ NMR Spectroscopy (incl. DOSY) | Real-time monitoring of reaction kinetics and diffusion of macromolecules. | nih.gov |

| Amine Ring-Opening | Computational Chemistry (MMX) | Conformational search of intermediates and calculation of activation energies to find likely pathways. | researchgate.net |

| Copolymerization | Experimental Kinetics (Conversion vs. Time) | Determined rate constants (kobs); showed glycidyl ethers react slower than alkylene oxides. | rsc.org |

Polymerization Chemistry of S Hexyl Glycidyl Ether

Homopolymerization Pathways and Polymerization Kinetics

The primary pathway for the homopolymerization of (S)-Hexyl Glycidyl (B131873) Ether, like other glycidyl ethers, is through anionic ring-opening polymerization (AROP). This method is effective for producing polyethers with controlled molecular weights and narrow molecular weight distributions (low dispersity). researchgate.net The polymerization is typically initiated by a nucleophile that attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide. This process propagates as the newly formed alkoxide attacks another monomer molecule.

Living anionic polymerization is a particularly effective technique for glycidyl ether derivatives. researchgate.net The kinetics of the polymerization can be controlled by factors such as the choice of initiator, counter-ion, solvent, and temperature. For instance, the use of a potassium naphthalenide initiator with an alcohol can afford well-defined poly(alkyl glycidyl ether)s. researchgate.net The addition of crown ethers can facilitate the controlled polymerization of long-chain alkyl glycidyl ethers under anionic conditions. rsc.org

The polymerization kinetics often follow a first-order dependence on the monomer concentration, which is characteristic of many living polymerizations. The rate of polymerization is influenced by the reactivity of the initiator and the steric hindrance of the monomer's side chain. The progress of the reaction can be monitored using techniques like Differential Scanning Calorimetry (DSC), which measures the heat released during the highly exothermic epoxide ring-opening. nih.gov

Table 1: Initiator Systems for Anionic Ring-Opening Polymerization (AROP) of Glycidyl Ethers

| Initiator System | Characteristics | Reference |

|---|---|---|

| Potassium Naphthalenide / Alcohol | Effective for controlled molecular weight and dispersity. | researchgate.net |

| Organoaluminum-based initiators | Allows for living anionic mechanism, tolerant of chemical functionality. | researchgate.net |

| Onium salts / Triethyl borane | Used for direct homopolymerization of functional glycidyl ethers. | researchgate.net |

| T-Bu-P4 / Alcohol | Strong, non-nucleophilic phosphazene base used for living controlled ROP. | mdpi.com |

Copolymerization with Diverse Monomers for Tailored Architectures

Copolymerization significantly broadens the functional possibilities of polymers derived from (S)-Hexyl Glycidyl Ether. By incorporating other monomers, it is possible to precisely tune the properties of the resulting polymer, such as solubility, thermal characteristics, and chemical reactivity, creating tailored macromolecular architectures.

(S)-Hexyl Glycidyl Ether, lacking a radically polymerizable group like a carbon-carbon double bond, does not typically undergo radical copolymerization. However, the glycidyl functionality can be incorporated into polymers via radical pathways by using monomers that contain both an epoxide ring and a vinyl group.

Common examples include Glycidyl Methacrylate (GMA) and Allyl Glycidyl Ether (AGE).

Glycidyl Methacrylate (GMA): GMA can be readily copolymerized with monomers like Methyl Methacrylate (MMA) through free-radical polymerization methods, including Atom Transfer Radical Polymerization (ATRP). researchgate.net This allows for the synthesis of copolymers with varying densities of oxirane rings along the polymer chain, which can later be used for modifications. researchgate.netscispace.com Flow copolymerization systems have been used to achieve a close match between the monomer feed ratio and the composition of the final copolymer of GMA and MMA. d-nb.info

Allyl Glycidyl Ether (AGE): The allyl group in AGE allows it to participate in radical copolymerization. For instance, the copolymerization of AGE with methyl acrylate (B77674) in the presence of a suitable RAFT agent has been shown to proceed with good characteristics of a living free-radical polymerization. researchgate.net AGE can also be incorporated into polyester (B1180765) backbones through copolymerization with monomers like lactide. nih.gov

These strategies produce polymers with pendant epoxy groups that are available for post-polymerization modification, grafting, or cross-linking.

Ring-opening polymerization (ROP) is the most direct method for copolymerizing (S)-Hexyl Glycidyl Ether to create chiral polyether scaffolds. nih.gov When enantiopure epoxides like (S)-Hexyl Glycidyl Ether are used, the polymerization can proceed with retention of stereochemistry, leading to the formation of isotactic polyethers. rsc.org This stereoregularity is crucial for applications where specific chiral recognition or self-assembly properties are desired.

Amphiphilic block copolymers can be synthesized by the sequential ROP of (S)-Hexyl Glycidyl Ether with a hydrophilic monomer, such as ethylene (B1197577) oxide. rsc.org This results in macromolecules that can self-assemble in solution. Similarly, statistical copolymerization with other glycidyl ethers, like tert-butyl glycidyl ether, can be used to create copolymers with tunable properties. researchgate.net The chemoselectivity of certain organocatalysts is vital in these processes, as they can selectively open the epoxide ring without causing side reactions, thereby preserving the polymer's intended structure and functionality. rsc.orgnih.gov

Table 2: Examples of Copolymerization involving Glycidyl Ethers

| Polymerization Type | Monomers | Resulting Architecture | Key Feature | Reference |

|---|---|---|---|---|

| Free Radical (ATRP) | Glycidyl Methacrylate (GMA), Methyl Methacrylate (MMA) | Random Copolymer | Pendant epoxy groups on a polymethacrylate (B1205211) backbone. | researchgate.net |

| Anionic ROP | Oleyl Glycidyl Ether (OlGE), Ethylene Oxide (EO) | Amphiphilic Block Copolymer | Well-defined block structure with Đ ≤ 1.08. | rsc.org |

| Anionic ROP | (S)-Glycidyl Butyrate, tert-Butyl Glycidyl Ether | Amphiphilic Block Copolymer | Creates polyglycerol-based copolymers after deprotection. | researchgate.net |

Control of Polymer Microstructure and Stereoregularity

The control over polymer microstructure, including chain topology and stereochemistry, is paramount for developing materials with predictable and advanced functions. For polymers of (S)-Hexyl Glycidyl Ether, this control is primarily exerted during the polymerization process itself and through subsequent chemical modifications.

Grafting and cross-linking are powerful techniques to modify the properties of polymers derived from (S)-Hexyl Glycidyl Ether. techniques-ingenieur.fr

Grafting: This process involves attaching new polymer chains as side chains onto the main polymer backbone. quora.comnih.gov For a polyether synthesized via ROP of (S)-Hexyl Glycidyl Ether, the hydroxyl groups formed during the ring-opening initiation or termination steps can serve as sites for grafting other polymers.

Cross-linking: This involves creating covalent bonds between polymer chains to form a three-dimensional network. techniques-ingenieur.fr The epoxide group is highly reactive and is a primary site for cross-linking reactions. weebly.com Poly((S)-Hexyl Glycidyl Ether), if synthesized to retain pendant epoxide groups, or more commonly, the (S)-Hexyl Glycidyl Ether monomer itself, can be cross-linked using polyfunctional curing agents like amines or anhydrides. The reaction involves the nucleophilic attack of the curing agent on the epoxy ring, leading to the formation of a rigid, insoluble network. weebly.com

These methodologies allow for the transformation of linear or branched polymers into complex architectures like gels, elastomers, or rigid thermosets.

(S)-Hexyl Glycidyl Ether can be a key component in thermosetting resin formulations, which are designed to be cured into a solid, infusible, and insoluble network structure. These materials are valued for their excellent mechanical properties, chemical resistance, and thermal stability.

In these formulations, (S)-Hexyl Glycidyl Ether can function as a reactive diluent to reduce the viscosity of a primary epoxy resin (like one based on Bisphenol A diglycidyl ether), making it easier to process. wikipedia.orgmiller-stephenson.commiller-stephenson.com Its own epoxy group will participate in the curing reaction, becoming part of the final cross-linked network.

The curing process is a critical step in the formation of thermosetting resins. It is typically initiated by heat and involves a curing agent that reacts with the epoxy groups.

Amine Curing: Polyfunctional amines, such as diethylene triamine, react with the epoxy groups through a nucleophilic addition mechanism. weebly.com

Anhydride (B1165640) Curing: Acid anhydrides can also be used as curing agents, which react with the epoxy groups, often requiring higher temperatures and catalysts. weebly.com

The stoichiometry between the epoxy groups and the active hydrogens of the curing agent is crucial for achieving optimal network formation and final material properties. The resulting thermosets have applications as adhesives, coatings, and composite materials. epo.orggoogle.com

S Hexyl Glycidyl Ether As a Chiral Synthon in Organic Synthesis

Construction of Optically Active Aminoalcohols and Related Chiral Building Blocks

The primary application of (S)-hexyl glycidyl (B131873) ether as a chiral synthon lies in the synthesis of optically active β-aminoalcohols. These motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals and natural products, as well as in chiral auxiliaries and ligands. scielo.org.mx The synthesis of these aminoalcohols is typically achieved through the nucleophilic ring-opening of the epoxide moiety of (S)-hexyl glycidyl ether by an amine.

This aminolysis reaction is characterized by its high degree of stereospecificity and regioselectivity. The nucleophilic attack of the amine generally occurs at the less sterically hindered terminal carbon of the epoxide ring. This process proceeds via an S(_N)2 mechanism, which results in the inversion of the configuration at the center of attack. Since the original stereocenter of (S)-hexyl glycidyl ether is not the site of nucleophilic attack, its configuration is retained, leading to the formation of a single diastereomer of the corresponding β-aminoalcohol.

The regioselectivity of the ring-opening can be influenced by the nature of the amine and the reaction conditions. While primary and secondary aliphatic amines typically attack the terminal carbon, the use of Lewis acids can promote attack at the more substituted carbon. scielo.org.mx

The reaction of (S)-hexyl glycidyl ether with various amines provides access to a diverse range of chiral aminoalcohols, as illustrated in the following table:

| Amine Nucleophile | Product | Key Features of the Transformation |

| Ammonia | (S)-1-amino-3-(hexyloxy)propan-2-ol | Direct formation of a primary aminoalcohol. |

| Methylamine | (S)-1-(methylamino)-3-(hexyloxy)propan-2-ol | Synthesis of a secondary aminoalcohol. |

| Aniline | (S)-1-(phenylamino)-3-(hexyloxy)propan-2-ol | Introduction of an aromatic amine moiety. |

| Diethylamine | (S)-1-(diethylamino)-3-(hexyloxy)propan-2-ol | Formation of a tertiary aminoalcohol. |

These resulting chiral aminoalcohols are not only valuable targets in their own right but also serve as versatile intermediates for the synthesis of other chiral building blocks. nih.gov

Stereoselective Carbon-Carbon Bond Formation Reactions (e.g., Suzuki, Heck Couplings)

While the use of (S)-hexyl glycidyl ether in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings is not extensively documented, the reactivity of the epoxide ring offers potential for its participation in such transformations. The Heck reaction, which typically involves the coupling of an unsaturated halide with an alkene, has been adapted for reactions involving epoxides. wikipedia.org

In these Heck-type reactions, the epoxide can be converted in situ to a β-halohydrin, which can then participate in the catalytic cycle. researchgate.net The reaction of (S)-hexyl glycidyl ether in such a process would be expected to proceed with retention of the stereocenter, providing a route to optically active products with newly formed carbon-carbon bonds. researchgate.net The palladium-catalyzed intermolecular Heck-type reaction of epoxides with olefins has been reported, demonstrating the feasibility of coupling at the terminal carbon of the epoxide. researchgate.net

The general scheme for a potential Heck-type reaction involving (S)-hexyl glycidyl ether could be envisioned as follows:

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

| (S)-Hexyl glycidyl ether | Styrene | Palladium catalyst, additive (e.g., NaI) | (S)-1-(hexyloxy)-4-phenylbut-3-en-2-ol |

| (S)-Hexyl glycidyl ether | Conjugated Diene | Palladium catalyst, additive | Optically active allylic alcohol derivative |

It is important to note that these are prospective applications based on the known reactivity of similar epoxides, and specific conditions for (S)-hexyl glycidyl ether would require experimental optimization. The development of such reactions would significantly broaden the utility of (S)-hexyl glycidyl ether as a chiral synthon in C-C bond-forming strategies.

Contribution to Chiral Ligand and Catalyst Development

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The optically active aminoalcohols derived from (S)-hexyl glycidyl ether are valuable precursors for the synthesis of a variety of chiral ligands. For instance, 1,2-aminoalcohols are key building blocks for the preparation of bisoxazoline (BOX) ligands. These C₂-symmetric ligands have proven to be highly effective in a wide range of metal-catalyzed asymmetric reactions.

The synthesis of a BOX ligand from an aminoalcohol derived from (S)-hexyl glycidyl ether would involve the condensation of the aminoalcohol with a dicarboxylic acid derivative. The hexyl ether chain would impart specific solubility and steric properties to the resulting ligand, which could influence its performance in catalytic applications.

The potential of (S)-hexyl glycidyl ether in this area is summarized below:

| Chiral Building Block from (S)-Hexyl Glycidyl Ether | Type of Chiral Ligand | Potential Catalytic Applications |

| (S)-1-amino-3-(hexyloxy)propan-2-ol | Bisoxazoline (BOX) ligands | Asymmetric Diels-Alder, aldol, and Michael reactions. |

| (S)-1-(methylamino)-3-(hexyloxy)propan-2-ol | Chiral phosphine-oxazoline (PHOX) ligands | Asymmetric hydrogenation and allylic alkylation. |

By providing access to novel chiral ligands, (S)-hexyl glycidyl ether indirectly contributes to the advancement of asymmetric catalysis.

Strategic Application in the Synthesis of Complex Organic Molecules and Analogues

The utility of (S)-hexyl glycidyl ether as a chiral synthon extends to the total synthesis of complex organic molecules. consensus.app Its incorporation into a synthetic route allows for the introduction of a hydroxyl group at a defined stereocenter and a flexible hexyl ether side chain. This combination of functionalities is advantageous in the synthesis of various natural products and their analogues, particularly those with polyether or long-chain alkyl functionalities.

One area where chiral glycidyl ethers have demonstrated significant utility is in the synthesis of ether lipids. nih.gov For example, a related enantiopure glyceryl glycidyl ether has been employed as a key building block in the asymmetric synthesis of methoxylated ether lipids (MELs). nih.gov This strategy highlights the efficiency of using such synthons to construct the core structure of these complex lipids with high stereochemical control. nih.gov

The strategic advantages of using (S)-hexyl glycidyl ether in complex synthesis include:

Stereochemical Control: Introduction of a specific (S)-configured secondary alcohol.

Functional Group Handle: The resulting hydroxyl group can be further functionalized or used to direct subsequent reactions.

Lipophilicity Modification: The hexyl chain can be used to tune the lipophilicity of the target molecule, which is often crucial for biological activity.

The application of (S)-hexyl glycidyl ether and similar synthons in the synthesis of bioactive molecules underscores their importance as versatile building blocks in modern organic chemistry. consensus.app

Advanced Spectroscopic and Chromatographic Characterization of S Hexyl Glycidyl Ether and Derived Systems

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Substitution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of (S)-Hexyl Glycidyl (B131873) Ether and for analyzing the structure of its polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of a simple glycidyl ether, distinct signals corresponding to the protons of the oxirane ring, the ether linkage, and the alkyl chain are observed. For instance, in the related compound Glycidyl Methyl Ether, the protons on the oxirane ring appear at approximately 2.6, 2.8, and 3.1 ppm, while the methylene (B1212753) protons adjacent to the ether oxygen resonate around 3.4 and 3.7 ppm. chemicalbook.com The hexyl group in (S)-Hexyl Glycidyl Ether would show characteristic signals for its methyl (triplet, ~0.9 ppm) and methylene groups (multiplets, ~1.3-1.6 ppm), with the methylene group directly attached to the oxygen appearing further downfield (~3.4-3.5 ppm).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the oxirane ring typically resonate in the range of 44-51 ppm, while the carbon of the CH₂-O group is found around 70-72 ppm. The signals for the hexyl chain carbons would appear in the upfield region of the spectrum.

Upon polymerization, the disappearance of the signals corresponding to the epoxide ring and the appearance of new signals for the polyether backbone in both ¹H and ¹³C NMR spectra confirm the reaction's success. The integration of signals in ¹H NMR can be used to determine the degree of polymerization and analyze the structure of copolymers. rsc.org

Table 1: Typical ¹H NMR Chemical Shifts for Glycidyl Ether Protons The data below is illustrative for a generic glycidyl ether structure.

| Proton Environment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Oxirane CH | ~3.1-3.2 | Multiplet |

| Oxirane CH₂ (diastereotopic) | ~2.6-2.9 | Multiplets |

| -O-CH₂ -Oxirane | ~3.4-3.8 | Multiplets |

| Alkyl Chain CH₂ adjacent to O | ~3.4-3.5 | Triplet |

| Alkyl Chain (CH₂)n | ~1.2-1.6 | Multiplets |

Mass Spectrometry (e.g., MALDI-TOF, ESI-µ-TOF-MS) for Molecular Weight Distribution and Polymer Profiling

Mass spectrometry (MS) techniques are powerful for the analysis of polymers, providing absolute molecular weight measurements and detailed structural information. lcms.cz For polymers derived from (S)-Hexyl Glycidyl Ether, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS are particularly useful.

MALDI-TOF MS allows for the rapid determination of the molecular weight distribution of a polymer sample. youtube.com The resulting spectrum displays a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer). The mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit (158.24 g/mol for Hexyl Glycidyl Ether). From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be calculated. uvic.ca

ESI-MS is also employed for polymer analysis and is particularly effective for lower molecular weight oligomers. It often produces multiply charged ions, which allows for the analysis of molecules with masses higher than the mass range of the analyzer. lcms.cz High-resolution ESI-MS can provide precise mass measurements, enabling the identification of end-groups and the elucidation of complex polymer architectures. lcms.cz

Vibrational Spectroscopy (FTIR-ATR, FT-MIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups present in a molecule. For (S)-Hexyl Glycidyl Ether, the FTIR spectrum is characterized by specific absorption bands that confirm its structure.

Key characteristic peaks include:

C-H Stretching: Aliphatic C-H stretching vibrations from the hexyl group and the epoxy ring are observed in the 2850-3000 cm⁻¹ region.

Epoxide Ring Vibrations: The presence of the oxirane ring is confirmed by characteristic asymmetric ring stretching ("C-O stretch") near 1250 cm⁻¹ and symmetric ring stretching ("ring breathing") near 915 cm⁻¹ and 840 cm⁻¹.

C-O-C Stretching: The strong absorption band for the ether linkage (C-O-C stretch) is typically found in the 1100-1120 cm⁻¹ region.

During polymerization or curing reactions, FTIR is used to monitor the process by observing the decrease in the intensity of the epoxide-related peaks (e.g., at 915 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretching band around 3400 cm⁻¹ resulting from the ring-opening reaction.

Table 2: Characteristic FTIR Absorption Bands for Hexyl Glycidyl Ether

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C-O (Epoxide) | ~1250 | Asymmetric Ring Stretch |

| C-O-C (Ether) | ~1110 | Stretching |

Gel Permeation Chromatography (GPC) for Molar Mass Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. resolvemass.caselectscience.net When analyzing polymers synthesized from (S)-Hexyl Glycidyl Ether, GPC separates the polymer chains based on their hydrodynamic volume in solution. researchgate.net

The polymer sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel beads. researchgate.net Larger polymer coils are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. selectscience.net

A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column. amazonaws.com The resulting chromatogram is a distribution of polymer concentration versus elution time. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), the elution time can be converted to molecular weight, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), Z-average molecular weight (Mz), and the polydispersity index (PDI = Mw/Mn). resolvemass.caselectscience.netamazonaws.com A low PDI value (close to 1.0) indicates a narrow molecular weight distribution, which is often desirable for controlled polymer architectures.

Thermal Analysis Techniques for Polymer Systems

Thermal analysis techniques are essential for characterizing the thermal properties of polymers derived from (S)-Hexyl Glycidyl Ether, which dictate their processing conditions and service temperature limits.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov For poly(hexyl glycidyl ether), TGA is used to determine its thermal stability and decomposition profile. The TGA curve plots the percentage of weight loss against temperature.

From this curve, key parameters are obtained, such as the onset temperature of decomposition (Td), which indicates the temperature at which significant degradation begins. The temperature of maximum decomposition rate can be identified from the peak of the derivative TGA (DTG) curve. nih.gov The amount of residue remaining at high temperatures provides information about char formation. This data is critical for assessing the material's suitability for high-temperature applications.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is widely used to study the thermal transitions of polymers.

For cured systems based on (S)-Hexyl Glycidyl Ether, DSC is used to determine the glass transition temperature (Tg), which is the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. uvic.ca The Tg is a critical parameter that defines the upper service temperature of the material.

DSC is also invaluable for studying the curing (cross-linking) reaction of epoxy resins. The curing process is an exothermic reaction that is observed as a broad peak in the DSC thermogram. core.ac.uk By analyzing this exotherm, the onset temperature of curing, the peak temperature, and the total heat of reaction (ΔH) can be determined. researchgate.net This information is essential for optimizing curing cycles (time and temperature) during material processing. core.ac.ukresearchgate.net

Dynamic Mechanical Analysis (DMA) and Rheological Characterization of Polymer Viscoelasticity and Cure Kinetics

Dynamic Mechanical Analysis (DMA) and rheology are powerful techniques utilized to characterize the viscoelastic properties of polymeric materials and to monitor the kinetics of curing processes. These methods provide critical insights into the relationship between the molecular structure of a polymer and its macroscopic mechanical behavior, such as stiffness, energy dissipation, and flow characteristics. In the context of polymers derived from glycidyl ethers, DMA and rheological studies are instrumental in understanding how modifications to the chemical structure, such as the inclusion of a hexyl side chain in (S)-Hexyl Glycidyl Ether, influence the material's performance.

Dynamic Mechanical Analysis (DMA)

DMA measures the mechanical response of a material to a sinusoidal oscillating force as a function of temperature, time, and frequency. The primary outputs are the storage modulus (E' or G'), the loss modulus (E'' or G''), and the tangent of the phase angle, tan delta (δ).

Storage Modulus (E' or G'): Represents the elastic component of the material and is a measure of its stiffness. For a thermosetting polymer, the storage modulus is high in the glassy state, experiences a significant drop during the glass transition, and then levels off in the rubbery plateau region. The height of the rubbery plateau is related to the crosslink density. The incorporation of the flexible hexyl chain from (S)-Hexyl Glycidyl Ether would be expected to lower the storage modulus in both the glassy and rubbery states compared to a more rigid epoxy system.

Loss Modulus (E'' or G''): Represents the viscous component of the material and its ability to dissipate energy as heat. A peak in the loss modulus is typically observed at the glass transition temperature (Tg).

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan delta curve is another common method for determining the glass transition temperature. The magnitude of the tan delta peak provides information about the damping properties of the material. A broader tan delta peak can indicate a more heterogeneous network structure.

The glass transition temperature (Tg) is a critical parameter obtained from DMA. It signifies the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The introduction of the aliphatic hexyl group from (S)-Hexyl Glycidyl Ether would likely decrease the Tg of an epoxy system due to an increase in the free volume and chain flexibility.

Table 6.6.1: Hypothetical DMA Data for an Epoxy Resin Modified with Hexyl Glycidyl Ether

This table is illustrative and based on general principles, as specific data for (S)-Hexyl Glycidyl Ether was not found.

| Property | Neat Epoxy Resin | Epoxy + 20% Hexyl Glycidyl Ether |

|---|---|---|

| Glassy Storage Modulus (E') at 25°C (GPa) | 3.0 | 2.5 |

| Rubbery Storage Modulus (E') at Tg + 40°C (MPa) | 50 | 35 |

| Glass Transition Temperature (Tg) from tan δ peak (°C) | 150 | 125 |

Rheological Characterization and Cure Kinetics

Rheology is the study of the flow and deformation of matter. For thermosetting systems, rheological measurements are crucial for understanding the change in viscosity during the curing process, which is essential for processability.

The curing of an epoxy resin, such as one containing (S)-Hexyl Glycidyl Ether, involves a chemical reaction that transforms the low-viscosity liquid resin into a solid, crosslinked network. This transformation is accompanied by significant changes in rheological properties.

Viscosity: Initially, the viscosity of the resin system decreases with increasing temperature. As the curing reaction proceeds, the molecular weight of the polymer increases, leading to a sharp increase in viscosity. The point at which the viscosity approaches infinity is known as the gel point, where a continuous network has formed throughout the material. The use of a reactive diluent like hexyl glycidyl ether would significantly lower the initial viscosity of an epoxy formulation, improving its processability. mdpi.comnih.gov

Cure Kinetics: The rate of the curing reaction can be monitored by tracking the change in viscosity or modulus over time at a constant temperature (isothermal) or with a controlled temperature ramp. The time to reach the gel point is a key parameter for determining the working life or "pot life" of the thermoset. The activation energy of the curing reaction, which can be determined from rheological data at different temperatures, provides insight into the temperature sensitivity of the curing process. The presence of the hexyl glycidyl ether could influence the reaction kinetics, potentially by altering the mobility of the reactive groups.

Table 6.6.2: Hypothetical Cure Characteristics of an Epoxy System with and without Hexyl Glycidyl Ether

This table is illustrative and based on general principles, as specific data for (S)-Hexyl Glycidyl Ether was not found.

| Parameter | Neat Epoxy Resin | Epoxy + 20% Hexyl Glycidyl Ether |

|---|---|---|

| Initial Viscosity at 25°C (Pa·s) | 12 | 1.5 |

| Gel Time at 120°C (minutes) | 30 | 45 |

Computational and Theoretical Chemistry Studies on S Hexyl Glycidyl Ether

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like (S)-Hexyl glycidyl (B131873) ether. arxiv.orgnih.gov DFT calculations can predict a variety of molecular properties that are crucial for understanding reactivity.

Key electronic properties calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability and reactivity. acs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For (S)-Hexyl glycidyl ether, the oxygen atom of the epoxide ring is an electron-rich site, making it susceptible to protonation under acidic conditions.

Recent developments in DFT methodologies, including the use of advanced functionals and basis sets, continue to improve the accuracy of these predictions for a wide range of chemical systems. researchgate.netsemanticscholar.orgnih.gov

Table 1: Predicted Physicochemical Properties of Hexyl Glycidyl Ether

This table contains both experimental and predicted data for hexyl glycidyl ether (not specific to the (S)-enantiomer), illustrating the types of properties that can be analyzed.

| Property | Predicted Average | Experimental Average | Unit |

|---|---|---|---|

| Polarizability | 17.9 | - | ų |

| Boiling Point | 196 | 195 | °C |

| Vapor Pressure | 0.497 | 0.428 | mmHg |

| Water Solubility | 2.53e-2 | 2.16e-2 | mol/L |

| LogKow: Octanol-Water | 2.31 | 2.35 | - |

Data sourced from the EPA CompTox Chemicals Dashboard. epa.gov

Quantum Mechanical Insights into Epoxide Ring-Opening Mechanisms and Transition States

Quantum mechanical (QM) methods are essential for elucidating the detailed mechanisms of chemical reactions, such as the characteristic ring-opening of epoxides. nih.gov The high ring strain of the three-membered ether ring in (S)-Hexyl glycidyl ether makes it reactive towards a variety of nucleophiles under both acidic and basic conditions. chemistrysteps.com

Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. pressbooks.pub QM calculations can model this process, identifying the structure of the protonated intermediate and the transition states for the subsequent attack of a nucleophile. The reaction proceeds via an SN2-like mechanism, involving a backside attack that leads to an inversion of stereochemistry at the attacked carbon. pressbooks.pub

Base-Catalyzed Ring-Opening: In the presence of a strong nucleophile or base, the epoxide ring can be opened without prior protonation. pressbooks.pub Computational studies show that the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, causing the C-O bond to break. youtube.com This is also an SN2 reaction, and theoretical calculations can predict the regioselectivity of the attack. For unsymmetrical epoxides like (S)-Hexyl glycidyl ether, the attack generally occurs at the less sterically hindered carbon atom. chemistrysteps.com

QM simulations are used to calculate the activation energies for these pathways, providing a quantitative understanding of the reaction kinetics and helping to rationalize experimentally observed product distributions. nih.gov These studies can model the potential energy surface of the reaction, identifying the lowest energy path from reactants to products through specific transition states. nih.gov

Conformational Analysis and Stereochemical Predictions

The flexibility of the hexyl chain in (S)-Hexyl glycidyl ether means the molecule can exist in numerous conformations. Conformational analysis, using computational methods, aims to identify the most stable (lowest energy) three-dimensional arrangements of the molecule. This is crucial as the reactivity and physical properties of the molecule can be influenced by its preferred shape.

Theoretical methods can systematically explore the potential energy surface by rotating the single bonds in the hexyl chain and calculating the relative energy of each resulting conformer. This analysis helps in understanding the molecule's average structure in different environments. Furthermore, computational models are invaluable for predicting the stereochemical outcome of reactions involving the chiral center of (S)-Hexyl glycidyl ether, ensuring that the desired stereoisomer is obtained in a synthesis.

Application of Advanced Analytical and Modeling Methods in Reaction System Analysis

Modern computational chemistry is increasingly employing sophisticated modeling techniques to analyze complex reaction systems. While specific applications to (S)-Hexyl glycidyl ether are not widely documented, methods like neural networks are being developed to predict chemical reactivity, including epoxide formation. acs.org

Neural Networks and Machine Learning: These models can be trained on large datasets of known chemical reactions to predict the outcome of new ones. For instance, a neural network could be trained to predict the site of epoxidation on a molecule or to classify molecules based on their likelihood of undergoing such reactions. acs.org One study developed a model that identifies sites of epoxidation with high accuracy, which could be adapted to optimize reactions involving glycidyl ethers. acs.org

These advanced methods offer the potential to move from analyzing single molecules to understanding and predicting the behavior of entire reaction systems, accelerating process optimization and discovery.

Theoretical Studies for Synthetic Optimization

Computational studies can provide critical insights for optimizing the synthesis of (S)-Hexyl glycidyl ether. A common synthetic route involves the reaction of hexanol with epichlorohydrin (B41342), followed by dehydrochlorination. chemicalbook.comwikipedia.org

Theoretical calculations can aid in:

Catalyst Selection: By modeling the reaction mechanism with different catalysts (e.g., Lewis acids or phase-transfer catalysts), computational chemistry can help identify the most efficient catalyst, lowering the activation energy of the desired reaction pathway while minimizing side reactions.

Reaction Conditions: The effect of temperature, pressure, and solvent on reaction rates and selectivity can be simulated. For instance, modeling the reaction in different solvent cavities (using implicit solvent models) can predict how the solvent polarity will affect the transition state energies and, consequently, the reaction outcome. nih.gov

Understanding Side Reactions: Theoretical models can explore potential side reactions, such as the formation of polymers or other byproducts. By understanding the energetics of these competing pathways, reaction conditions can be fine-tuned to maximize the yield of the desired (S)-Hexyl glycidyl ether product.

By providing a molecular-level understanding of the reaction, theoretical studies serve as a powerful complement to experimental work in the optimization of chemical syntheses.

Structure Performance Relationships in Advanced Materials Derived from S Hexyl Glycidyl Ether

Influence of (S)-Configuration on Polymer Tacticity and Stereoregularity

The stereochemistry of a polymer, known as tacticity, describes the spatial arrangement of its side chains along the polymer backbone. This arrangement is a critical determinant of the material's physical properties, particularly its ability to crystallize. The use of an enantiomerically pure monomer, such as (S)-Hexyl glycidyl (B131873) ether, provides a direct pathway to creating polymers with high stereoregularity.

When (S)-Hexyl glycidyl ether undergoes ring-opening polymerization, the stereochemical integrity of the chiral center can be preserved, leading to the formation of an isotactic polymer. In an isotactic polymer, all the hexyl ether side chains are located on the same side of the polymer backbone. This regular, ordered arrangement allows the polymer chains to pack together efficiently, promoting the formation of crystalline domains. quora.com In contrast, polymerization of a racemic mixture of (R)- and (S)-hexyl glycidyl ether without a stereoselective catalyst would result in an atactic polymer, where the side chains are randomly distributed. This lack of order prevents efficient chain packing, resulting in an amorphous, non-crystalline material. acs.org

The significance of achieving an isotactic structure is profound. Crystalline regions impart strength, stiffness, and higher thermal stability to the material, such as an elevated melting temperature (Tm), compared to their amorphous atactic counterparts. acs.orgresearchgate.net The ability to generate isotactic poly(hexyl glycidyl ether) directly from the (S)-monomer is a key advantage for applications requiring robust mechanical and thermal performance. This principle has been demonstrated in similar poly(glycidyl ether) systems, where stereoregularity is directly linked to crystallinity and enhanced thermal properties. acs.orgresearchgate.net

Impact of the Hexyl Moiety on Polymer Chain Mobility and Intermolecular Interactions

The hexyl group, a six-carbon alkyl chain, appended to the polyether backbone via the glycidyl ether linkage, plays a crucial role in defining the polymer's flexibility and intermolecular forces. This side chain introduces significant steric bulk and alters the nature of chain-to-chain interactions.

Increased Chain Mobility: The hexyl groups act as internal plasticizers, pushing the main polymer chains further apart and reducing the energy barrier for segmental motion. This leads to a lower glass transition temperature (Tg) and increased flexibility compared to poly(glycidyl ethers) with smaller side chains.

Reduced Stiffness: As the content of the hexyl moiety increases in a copolymer system, the material becomes more flexible. Molecular dynamics studies on related polyolefins show that increasing hexyl branch content leads to a decrease in both the elastic modulus and yield strength, confirming the softening effect of the alkyl side chain. mdpi.com

The table below summarizes the expected influence of the hexyl side chain on key polymer properties.

| Property | Influence of Hexyl Moiety | Rationale |

| Glass Transition (Tg) | Decrease | Increases free volume and chain mobility, acting as an internal plasticizer. |

| Elastic Modulus | Decrease | Flexible side chains reduce the stiffness of the overall polymer network. mdpi.com |

| Chain Packing Density | Decrease | The bulky side chains prevent the polymer backbones from packing closely together. |

| Intermolecular Forces | Predominantly van der Waals | The nonpolar alkyl chains are the primary sites of interaction between polymer strands. mdpi.com |

| Hydrophobicity | Increase | The long alkyl chain imparts a significant nonpolar character to the material. |

Correlation between Glycidyl Ether Substitution Level and Resultant Thermomechanical Behavior

In many applications, (S)-Hexyl glycidyl ether is copolymerized with other monomers or used to modify existing polymer backbones. The degree of substitution, or the molar ratio of the glycidyl ether in the final polymer, has a direct and often linear correlation with the material's thermomechanical properties, particularly the glass transition temperature (Tg).

By adjusting the substitution level, the Tg of the resultant material can be precisely controlled. For example, when copolymerizing a rigid monomer with a flexible monomer like hexyl glycidyl ether, the Tg of the copolymer will fall between the Tg values of the respective homopolymers. Increasing the molar fraction of hexyl glycidyl ether systematically lowers the Tg of the system due to the increased chain mobility imparted by the hexyl side groups. mdpi.com This principle is widely used to tune materials for specific operating temperatures. Studies on other glycidyl ether copolymers have shown that the cloud point temperature (a measure of thermal response in solution) can be finely tuned from 9.0°C to 71.4°C by systematically varying the comonomer ratio. nih.gov

This relationship allows for the creation of materials with a tailored thermomechanical response. For instance, a low substitution level might be used to slightly increase the flexibility of a rigid epoxy resin without significantly compromising its high-temperature performance. Conversely, a high substitution level would result in a highly flexible material with a low Tg, suitable for elastomeric applications.

The following interactive table illustrates the general correlation between the substitution level of a flexible glycidyl ether like (S)-Hexyl glycidyl ether and the resulting thermal properties of a copolymer system.

| Molar Substitution of (S)-Hexyl Glycidyl Ether | Expected Glass Transition Temperature (Tg) | Expected Material Hardness |

| Low (e.g., 10-20%) | High | High |

| Medium (e.g., 40-60%) | Intermediate | Medium |

| High (e.g., 80-90%) | Low | Low |

Chemo-rheological Aspects of Curing Systems and Network Formation

The transformation of liquid (S)-Hexyl glycidyl ether-containing resins into a solid, three-dimensional network is a complex process governed by chemo-rheology—the interplay between chemical reactions and the material's flow behavior. During curing, typically with an amine or anhydride (B1165640) hardener, the viscosity of the system increases dramatically as the polymer chains crosslink.

The curing process can be monitored rheologically by tracking changes in viscosity and modulus over time. Key parameters include:

Gel Point: The point at which a continuous network is formed throughout the material. At the gel point, the viscosity becomes theoretically infinite, and the material transitions from a liquid to a solid.

Vitrification: The point at which the glass transition temperature (Tg) of the curing network rises to the temperature of the cure itself. This severely restricts molecular mobility and can slow down or stop the reaction, often requiring a post-curing step at a higher temperature to achieve full conversion.

Cure Rate: The speed of the crosslinking reaction, which is influenced by temperature, catalyst type, and the reactivity of the chosen curing agent. researchgate.net

The choice of curing system plays a vital role in the final network structure and properties. researchgate.net For example, a difunctional amine will link two glycidyl ether groups, creating linear chain extensions initially, while a multifunctional amine will create network junctions, rapidly building a crosslinked structure. The stoichiometry (the ratio of epoxy groups to hardener reactive sites) is critical; an off-stoichiometric ratio can lead to an incompletely cured network with dangling chain ends, resulting in inferior mechanical properties. The structure of the curing agent itself also imparts properties to the final network; aromatic hardeners tend to yield more rigid and thermally stable networks than aliphatic hardeners. mdpi.com

Design Principles for Tunable Material Properties and Functionality

The preceding sections highlight that the properties of materials derived from (S)-Hexyl glycidyl ether are not fixed but can be intentionally designed and tuned. By leveraging a fundamental understanding of structure-performance relationships, materials can be engineered for specific functionalities. The key design principles are summarized below:

Control of Stereochemistry: Utilizing the pure (S)-enantiomer to produce isotactic polymers is a primary strategy for creating semi-crystalline materials with enhanced mechanical strength and thermal resistance.

Side-Chain Engineering: The hexyl moiety inherently provides flexibility and hydrophobicity. This can be balanced by copolymerization with other glycidyl ethers bearing different side chains (e.g., shorter, longer, or functional groups) to achieve a desired balance of properties like Tg, modulus, and surface energy.

Adjustment of Substitution Level/Copolymer Composition: The ratio of (S)-Hexyl glycidyl ether to other comonomers is a powerful tool for tuning thermomechanical properties. acs.org As demonstrated in various poly(glycidyl ether) systems, this allows for precise control over properties like glass transition or cloud point temperatures. mdpi.comnih.govmdpi.com

Curing and Network Architecture: The selection of the curing agent (e.g., aliphatic vs. aromatic amines, anhydrides) and precise control over the curing conditions (temperature, time, stoichiometry) dictate the crosslink density and topology of the final network. This allows for the tailoring of properties ranging from rigid thermosets to soft elastomers. mdpi.comresearchgate.net

By strategically combining these principles, a vast design space is opened, enabling the creation of advanced materials from (S)-Hexyl glycidyl ether with properties tailored for specific and demanding applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for producing enantiomerically pure (S)-hexyl glycidyl ether, and how can reaction conditions be optimized for yield and stereochemical fidelity?

- Methodology : (S)-Hexyl glycidyl ether is synthesized via nucleophilic ring-opening of epichlorohydrin using (S)-hexanol under alkaline conditions. Key parameters include temperature control (40–60°C), stoichiometric ratios (1:1.2 epichlorohydrin to alcohol), and catalysts like tetrabutylammonium bromide to enhance reaction efficiency . Optimization studies using Design of Experiments (DoE) can systematically assess variables like pH, solvent polarity, and catalyst loading to maximize enantiomeric excess (≥98%) .

Q. How can researchers characterize the purity and stereochemical integrity of (S)-hexyl glycidyl ether in laboratory settings?

- Methodology : Gas chromatography (GC) with chiral stationary phases (e.g., cyclodextrin derivatives) or high-performance liquid chromatography (HPLC) using cellulose-based columns (Chiralcel OD-H) are standard for enantiomeric separation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while epoxy content titration (ASTM D1652) quantifies reactive epoxide groups .

Q. What safety protocols are critical when handling (S)-hexyl glycidyl ether, given its potential carcinogenicity?

- Methodology : The International Agency for Research on Cancer (IARC) classifies structurally similar glycidyl ethers (e.g., 1-butyl glycidyl ether) as Group 2B (“possibly carcinogenic”) based on animal studies . Researchers must use fume hoods, wear nitrile gloves, and implement exposure monitoring via air sampling (e.g., Amberlite XAD-7 sorbents with GC analysis) . Emergency protocols for spills include neutralization with aqueous sodium bicarbonate.

Advanced Research Questions

Q. How does the stereochemistry of (S)-hexyl glycidyl ether influence its reactivity in ring-opening polymerization for advanced epoxy resins?

- Methodology : The (S)-enantiomer exhibits distinct kinetic resolution in polymerization. Studies using anionic initiators (e.g., lithium tert-butoxide) show 20–30% faster propagation rates compared to the (R)-isomer, attributed to steric effects in transition states. Differential scanning calorimetry (DSC) and gel permeation chromatography (GPC) reveal narrower polydispersity indices (PDI <1.2) in (S)-enantiomer-derived polymers, critical for high-performance coatings .

Q. What analytical strategies resolve contradictions in toxicity data between in vitro and in vivo studies of glycidyl ethers?

- Methodology : Discrepancies arise from metabolic differences: in vitro assays (e.g., Ames test) may underestimate epoxide reactivity due to absent cytochrome P450-mediated activation. Researchers should combine in vivo rodent models with metabolite profiling (LC-MS/MS) to identify reactive intermediates like glycidol. Dose-response modeling (Benchmark Dose Methodology) reconciles low-dose in vitro cytotoxicity (IC₅₀: 50 µM) with in vivo tumorigenicity thresholds .

Q. How can (S)-hexyl glycidyl ether be integrated into bio-based epoxy systems to meet sustainability goals without compromising mechanical properties?

- Methodology : Blend (S)-hexyl glycidyl ether (20–30 wt%) with epoxidized soybean oil to reduce viscosity (from 12,000 cP to 800 cP) while maintaining glass transition temperatures (Tg: 60–80°C). Dynamic mechanical analysis (DMA) and tensile testing show synergistic effects: bio-composites achieve flexural strengths of 90–110 MPa, comparable to petroleum-based analogs. Lifecycle assessments (LCAs) must quantify reductions in carbon footprint (∼40%) .

Q. What role does (S)-hexyl glycidyl ether play in designing low-viscosity, high-strength adhesives for microelectronics packaging?

- Methodology : As a reactive diluent, it reduces viscosity from 5,000 cP to 200 cP at 25°C (Brookfield viscometry) while enhancing adhesion to copper substrates (ASTM D4541). Fourier-transform infrared spectroscopy (FTIR) confirms covalent bonding via epoxy-amine reactions. Accelerated aging tests (85°C/85% RH) show <5% loss in shear strength after 1,000 hours, meeting JEDEC standards for reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.